BenchChemオンラインストアへようこそ!

1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole

Structure-Activity Relationship Fluorine Chemistry Receptor Binding

Secure a critical research tool for cardiovascular target validation. This benzimidazole-sulfonyl hybrid, claimed in EP0643060A3 as an antihypertensive/anti-atherosclerotic agent, features a unique ortho-fluorobenzyl substituent. This regioisomer (vs. non-fluorinated or 3-fluoro analogs) offers distinct electronic and steric properties impacting AT₁ receptor binding and ADME. Procure for systematic SAR studies to map fluorine positional effects on potency, selectivity, and metabolic stability. Available for direct procurement; request a quote for your specific assay requirements.

Molecular Formula C17H17FN2O2S
Molecular Weight 332.39
CAS No. 886903-91-9
Cat. No. B2758494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole
CAS886903-91-9
Molecular FormulaC17H17FN2O2S
Molecular Weight332.39
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F
InChIInChI=1S/C17H17FN2O2S/c1-12(2)23(21,22)17-19-15-9-5-6-10-16(15)20(17)11-13-7-3-4-8-14(13)18/h3-10,12H,11H2,1-2H3
InChIKeyYANOKVINALXQIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole (CAS 886903-91-9): Core Structural and Physicochemical Profile for Research Procurement


1-(2-Fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole (CAS 886903-91-9) is a synthetic benzimidazole-sulfonyl hybrid bearing an ortho-fluorobenzyl substituent at N1 and an isopropylsulfonyl group at C2 [1]. Its molecular formula is C₁₇H₁₇FN₂O₂S with a molecular weight of 332.4 g/mol and a computed XLogP3 of 3.5 [1]. The compound belongs to a broader patent class of sulfonylbenzyl-substituted benzimidazoles claimed as antihypertensive and anti-atherosclerotic agents [2], and it is available as a research-grade screening compound through commercial libraries.

Why 1-(2-Fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole Cannot Be Replaced by Unsubstituted or Regioisomeric Benzimidazole Analogs


Benzimidazole-sulfonyl compounds are not functionally interchangeable due to the critical influence of benzyl-substituent identity and fluorine regioposition on target engagement and physicochemical properties. The ortho-fluorobenzyl group in CAS 886903-91-9 introduces a unique combination of electronic effects and steric constraints that differ from the 3-fluoro isomer (CAS 886903-80-6) or the non-fluorinated 1-benzyl analog (CAS 634193-91-2). Fluorine position alters molecular dipole, hydrogen-bond acceptor capacity at the aryl fluoride, and conformational preferences of the benzyl moiety, all of which directly impact binding-site complementarity in the angiotensin II receptor (AT₁) target space claimed in the originating Bayer patent [1]. Additionally, the 2-fluoro substituent increases lipophilicity (XLogP3 = 3.5) relative to non-fluorinated congeners [2], affecting membrane permeability and metabolic stability. Generic substitution without controlled experimentation risks loss of target potency, altered selectivity, or unpredictable pharmacokinetic behavior [1].

Quantitative Differentiation Evidence for 1-(2-Fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole (CAS 886903-91-9) vs. Closest Analogs


Fluorine Regioposition: Ortho (2-F) vs. Meta (3-F) Isomer Electronic and Steric Differentiation

The target compound bears a 2-fluorobenzyl (ortho) substituent, whereas the closest regioisomer in commercial libraries is the 3-fluorobenzyl (meta) analog (CAS 886903-80-6) . Ortho-fluorine substitution introduces distinct electronic effects: the fluorine atom at the 2-position exerts a stronger inductive electron-withdrawing effect on the benzyl methylene linker through proximity, and creates a steric buttressing effect that restricts rotational freedom of the benzyl-phenyl ring compared to the 3-fluoro isomer [1]. This conformational restriction can translate into differential entropic penalties upon receptor binding. No published head-to-head bioactivity data exists for these two isomers; the differentiation is therefore structural and physicochemical in nature.

Structure-Activity Relationship Fluorine Chemistry Receptor Binding

Lipophilicity Differential: XLogP3 of 2-Fluorobenzyl Analog vs. Non-Fluorinated 1-Benzyl Analog

The computed octanol-water partition coefficient (XLogP3) for the target compound is 3.5 [1]. The non-fluorinated 1-benzyl analog (CAS 634193-91-2) has a reported logP of approximately 3.2 . The ΔlogP of +0.3 units conferred by the ortho-fluorine substituent is consistent with the well-established lipophilicity-enhancing effect of aryl fluorination, where each fluorine typically adds 0.2–0.4 logP units depending on position and scaffold context [2]. This increase predicts moderately higher membrane permeability and potentially altered tissue distribution for the 2-fluoro compound.

ADME Lipophilicity Drug-Likeness

Patent-Backed Therapeutic Target Space: Angiotensin II AT₁ Receptor Antagonism as Differentiator from Broad-Spectrum Benzimidazole-Sulfonyl Hybrids

The compound falls within the Markush structure of EP0643060A3 (Bayer AG), which explicitly claims sulfonylbenzyl-substituted benzimidazoles as 'blutdrucksenkende und anti-atherosklerotische Mittel' (hypotensive and anti-atherosclerotic agents) [1]. This patent designation distinguishes it from benzimidazole-sulfonyl compounds claimed for other indications such as CB2 receptor agonism (US2005/0250822) [2] or p38 MAP kinase inhibition (DE60309342T2) [3]. The presence of both the 2-fluorobenzyl and isopropylsulfonyl moieties matches the preferred substitution pattern described in the Bayer patent for AT₁ receptor antagonist activity.

Antihypertensive Angiotensin Receptor Patent Pharmacology

Molecular Weight and Hydrogen-Bond Acceptor Count Differentiation vs. Non-Fluorinated 1-Benzyl Analog for Permeability Prediction

The target compound (MW = 332.4 g/mol) carries four hydrogen-bond acceptors (two sulfonyl oxygens, one benzimidazole nitrogen, and the fluorine atom) [1]. The non-fluorinated 1-benzyl analog (MW = 314.4 g/mol) carries only three H-bond acceptors . The additional H-bond acceptor in the 2-fluoro compound (the aryl fluoride) contributes to aqueous solvation while the increased MW also raises polar surface area, creating a net effect that must be empirically assessed for each biological barrier. These differences place the two compounds in distinct property space within the benzimidazole-sulfonyl series.

Physicochemical Profiling Drug-Likeness Lipinski Parameters

Recommended Research and Industrial Application Scenarios for 1-(2-Fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole (CAS 886903-91-9)


Cardiovascular Target Screening: Angiotensin II AT₁ Receptor Antagonist Hit Identification and Lead Optimization

Based on its structural coverage by EP0643060A3 claiming sulfonylbenzyl-substituted benzimidazoles as antihypertensive and anti-atherosclerotic agents [1], this compound is best positioned as a starting scaffold or reference ligand for angiotensin II AT₁ receptor binding assays. The 2-fluorobenzyl substituent may confer enhanced receptor complementarity compared to the 3-fluoro or non-fluorinated analogs, though this hypothesis requires empirical validation through competitive radioligand displacement experiments using [¹²⁵I]-Sar¹-Ile⁸-angiotensin II.

Fluorine Positional SAR Studies: Ortho vs. Meta Fluorobenzyl Benzimidazole Series

The availability of both 2-fluoro (CAS 886903-91-9) and 3-fluoro (CAS 886903-80-6) isomers enables systematic SAR exploration of fluorine regioposition effects on target potency, selectivity, and metabolic stability . Researchers should procure both isomers as a matched pair and evaluate them in parallel in the same assay to quantify the positional effect, which may differ by target class. The 2-fluoro compound's distinct InChIKey (YANOKVINALXQIS-UHFFFAOYSA-N) [1] provides unequivocal chemical identity for registration and data management.

Lipophilicity-Driven ADME Profiling of Benzimidazole-Sulfonyl Hybrids

With an XLogP3 of 3.5 [1], the compound occupies a favorable lipophilicity range for oral drug-like space. It can serve as a comparator in ADME panels evaluating the impact of aryl fluorination on Caco-2 permeability, microsomal stability, and plasma protein binding across a series of benzimidazole-sulfonyl analogs. The ortho-fluorine may additionally reduce oxidative metabolism at the benzyl position through blockade of CYP-mediated hydroxylation, a hypothesis testable in liver microsome stability assays.

Chemical Biology Probe Development for Renin-Angiotensin System (RAS) Pathway Dissection

Given the patent-backed anti-atherosclerotic indication, this compound may be used as a chemical probe for studying angiotensin II-mediated signaling in vascular smooth muscle cells or endothelial cells, provided that target engagement is first confirmed through direct binding or functional assays such as AT₁ receptor calcium flux measurements [1]. Researchers should pair the compound with established AT₁ antagonists (losartan, valsartan) as positive controls to benchmark activity.

Quote Request

Request a Quote for 1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.